methyl 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate
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Overview
Description
“Methyl 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate” is a chemical compound that belongs to the class of organic compounds known as tetrazoles . Tetrazoles are compounds containing a ring of four nitrogen atoms and one carbon atom .
Molecular Structure Analysis
Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The Huckel 6π electrons are satisfied by four π electrons of the ring and one loan pair of electrons of nitrogen .Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . It undergoes reaction with few active metals and produces new compounds which are explosives to shocks . It involves exothermic reactions with reducing agents .Physical And Chemical Properties Analysis
Tetrazole shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposure to shock, fire, and heat on friction . Tetrazole dissolves in water, acetonitrile, etc .Scientific Research Applications
Rational Design and Liquid-Crystalline Phase Study
Research on monodendrons based on the AB3 building block methyl 3,4,5-trishydroxybenzoate, a compound structurally related to the query compound, highlights its application in the design of novel liquid-crystalline phases. These studies involve the synthesis of dendritic molecules that exhibit unique thermotropic cubic liquid-crystalline phases, useful for materials science and nanotechnology applications (Balagurusamy et al., 1997).
Heterocyclic Systems Synthesis
Methyl and phenylmethyl derivatives have been utilized in the synthesis of heterocyclic systems, including pyrido-[1,2-a]pyrimidin-4-ones, showcasing the role of these compounds in facilitating diverse organic synthesis pathways. Such applications are vital for developing pharmaceuticals and complex organic molecules (Selič et al., 1997).
Photochemical Reactions
The study of photochemical reactions involving methyl benzoate derivatives, including methyl p-methoxybenzoate, provides insights into hydrogen abstraction and cycloaddition processes. These findings are crucial for understanding reaction mechanisms under light exposure, with implications in synthetic chemistry and photostabilization technologies (Cantrell, 1973).
Photodynamic Therapy Applications
Derivatives of benzoic acid, including those with methoxy groups, have been explored for their photophysical and photochemical properties in the context of photodynamic therapy. Such studies are important for developing new treatments for cancer, highlighting the potential of these compounds in medical applications (Pişkin et al., 2020).
Catalysis and Reduction Studies
Research into the reduction of methyl benzoate on catalysts like yttrium oxide reveals the pathways to benzaldehyde, a fundamental process in chemical manufacturing and synthesis. Understanding such reactions is key to advancements in catalysis and industrial chemistry (King & Strojny, 1982).
Safety and Hazards
On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposure to shock, fire, and heat on friction . Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Properties
IUPAC Name |
methyl 3-[(1-methyltetrazol-5-yl)methoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-15-10(12-13-14-15)7-18-9-5-3-4-8(6-9)11(16)17-2/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COCMNUDPVKJUDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)COC2=CC=CC(=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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